molecular formula C13H13Cl2N3O2 B5161935 2-(2-cyclopentylidenehydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide

2-(2-cyclopentylidenehydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide

Katalognummer B5161935
Molekulargewicht: 314.16 g/mol
InChI-Schlüssel: UHKRYJMLWKZCKK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-cyclopentylidenehydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide, also known as CPI-613, is a novel anticancer drug that has shown promising results in preclinical and clinical studies. It belongs to the class of lipoate analogs and is designed to target the altered energy metabolism of cancer cells.

Wirkmechanismus

2-(2-cyclopentylidenehydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide targets the altered energy metabolism of cancer cells by inhibiting two key enzymes in the tricarboxylic acid (TCA) cycle, namely pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH). These enzymes play a crucial role in the production of ATP (the energy currency of cells) in normal cells. However, in cancer cells, these enzymes are overexpressed, leading to increased ATP production and cell proliferation. By inhibiting these enzymes, 2-(2-cyclopentylidenehydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide disrupts the energy metabolism of cancer cells, leading to cell death.
Biochemical and Physiological Effects:
2-(2-cyclopentylidenehydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide has been shown to have a broad range of biochemical and physiological effects on cancer cells. It induces apoptosis by activating the caspase cascade, a series of proteolytic enzymes that cleave specific proteins and trigger cell death. 2-(2-cyclopentylidenehydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide also inhibits the expression of anti-apoptotic proteins, such as Bcl-2 and Bcl-xL, which are overexpressed in cancer cells and promote cell survival. 2-(2-cyclopentylidenehydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide has been shown to inhibit the migration and invasion of cancer cells, which are critical steps in tumor metastasis. 2-(2-cyclopentylidenehydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide also induces oxidative stress in cancer cells, leading to DNA damage and cell death.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 2-(2-cyclopentylidenehydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide is its broad-spectrum anticancer activity, which makes it a promising candidate for the treatment of various types of cancer. 2-(2-cyclopentylidenehydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide has also shown a favorable safety profile in clinical trials, with manageable side effects. However, one of the limitations of 2-(2-cyclopentylidenehydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide is its complex mechanism of action, which requires specialized expertise and equipment for its study. 2-(2-cyclopentylidenehydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide is also a relatively new drug, and its long-term safety and efficacy are yet to be fully established.

Zukünftige Richtungen

There are several future directions for the study of 2-(2-cyclopentylidenehydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide. One of the areas of interest is the development of combination therapies that include 2-(2-cyclopentylidenehydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide and other anticancer agents. 2-(2-cyclopentylidenehydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide has shown a synergistic effect when used in combination with other agents, and further studies are needed to optimize the dosing and scheduling of these combinations. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to 2-(2-cyclopentylidenehydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide. This will enable the selection of patients who are most likely to benefit from 2-(2-cyclopentylidenehydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide treatment. Finally, further studies are needed to explore the potential of 2-(2-cyclopentylidenehydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide in the treatment of other diseases, such as metabolic disorders and neurodegenerative diseases.
Conclusion:
In conclusion, 2-(2-cyclopentylidenehydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide is a novel anticancer drug that targets the altered energy metabolism of cancer cells. It has shown promising results in preclinical and clinical studies and has a broad-spectrum anticancer activity. 2-(2-cyclopentylidenehydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide has a complex mechanism of action and requires specialized expertise and equipment for its study. Further studies are needed to optimize the dosing and scheduling of 2-(2-cyclopentylidenehydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide in combination therapies, identify biomarkers for patient selection, and explore its potential in the treatment of other diseases.

Synthesemethoden

2-(2-cyclopentylidenehydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide is synthesized through a multi-step process that involves the condensation of 3,4-dichlorophenylhydrazine and cyclopentanone to form the intermediate 2-(2-cyclopentylidenehydrazino)-3,4-dichlorophenylacetone. This intermediate is then reacted with ethyl acetoacetate to yield 2-(2-cyclopentylidenehydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide. The synthesis of 2-(2-cyclopentylidenehydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide is a challenging process that requires careful optimization of reaction conditions and purification steps to obtain a high yield and purity of the final product.

Wissenschaftliche Forschungsanwendungen

2-(2-cyclopentylidenehydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide has been extensively studied in preclinical and clinical settings for its anticancer activity. It has shown potent activity against a wide range of cancer cell lines, including those that are resistant to conventional chemotherapy. 2-(2-cyclopentylidenehydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and sensitize cancer cells to other anticancer agents. 2-(2-cyclopentylidenehydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide has also been shown to have a synergistic effect when used in combination with other anticancer agents, such as gemcitabine and cisplatin.

Eigenschaften

IUPAC Name

N'-(cyclopentylideneamino)-N-(3,4-dichlorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2N3O2/c14-10-6-5-9(7-11(10)15)16-12(19)13(20)18-17-8-3-1-2-4-8/h5-7H,1-4H2,(H,16,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHKRYJMLWKZCKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NNC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.